molecular formula C6H10O2 B156693 3-Methyl-4-pentenoic acid CAS No. 1879-03-4

3-Methyl-4-pentenoic acid

Cat. No. B156693
CAS RN: 1879-03-4
M. Wt: 114.14 g/mol
InChI Key: QNPZXLANENFTFK-UHFFFAOYSA-N
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Description

3-Methyl-4-pentenoic acid is a methyl-branched fatty acid . It has a linear formula of CH2=CHCH(CH3)CH2CO2H . Its CAS Number is 1879-03-4 and it has a molecular weight of 114.14 .


Synthesis Analysis

3-Methyl-4-pentenoic acid can be synthesized from crotyl acetate via Claisen rearrangement . The synthesis involves a multi-step reaction with 2 steps: 86 percent / dimethylformamide / 48 h / 25 °C and 90 percent / aq. NaOH / methanol / 8 h / Heating .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-pentenoic acid is available as a 2d Mol file . The IUPAC Standard InChI is InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8) .


Chemical Reactions Analysis

3-Methyl-4-pentenoic acid can be synthesized from crotyl acetate via Claisen rearrangement . It acts as a chain transfer agent during the polymerization of exo, exo -5,6-bis (methoxymethyl)-7-oxabicyclo [2.2.1]hept-2-ene using Ru II (H 2 0) 6 (tos) 2 (tos = p -toluenesulfonate) as a catalyst .


Physical And Chemical Properties Analysis

3-Methyl-4-pentenoic acid has a refractive index n20/D of 1.429 (lit.) . It has a boiling point of 75-76 °C/4 mmHg (lit.) and a density of 0.94 g/mL at 25 °C (lit.) . The molecular formula is C6H10O2 .

Safety and Hazards

3-Methyl-4-pentenoic acid is classified as Eye Dam. 1 - Skin Corr. 1B . It has a flash point of 199.9 °F - closed cup . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It’s structurally similar to 4-pentenoic acid, which has been used to inhibit fatty acid oxidation in rat heart mitochondria . This suggests that 3-Methyl-4-pentenoic acid might interact with similar targets.

Mode of Action

It can be synthesized from crotyl acetate via claisen rearrangement , which might influence its interaction with its targets.

properties

IUPAC Name

3-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPZXLANENFTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392643, DTXSID30862698
Record name 3-methyl-4-pentenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-pentenoic acid

CAS RN

1879-03-4
Record name 3-methyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-pentenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-Methyl-4-pentenoic acid interesting for protein research?

A1: 3-Methyl-4-pentenoic acid, specifically its (2S,3S) stereoisomer, has shown promise as an unsaturated analog of L-isoleucine in protein research. [, , ] This means it can be incorporated into proteins in living organisms, potentially introducing new functionalities.

Q2: How effective is the incorporation of 3-Methyl-4-pentenoic acid into proteins?

A2: Studies using E. coli showed that the (2S,3S)-isomer of 3-methyl-4-pentenoic acid can replace up to 72% of isoleucine in the test protein mouse dihydrofolate reductase (mDHFR). [] The incorporation is stereoselective, with the (2S,3R) isomer showing no significant incorporation. [, ] This highlights the importance of stereochemistry in biological systems.

Q3: What are the potential applications of incorporating 3-Methyl-4-pentenoic acid into proteins?

A3: The incorporation of this unsaturated isoleucine analog can be used to modify protein properties. For example, incorporating the alkene analog into artificial extracellular matrix proteins led to changes in solubility and increased resistance to the enzyme elastase. [] This approach could be used to design proteins with tailored properties for various applications.

Q4: Are there any catalytic applications of 3-methyl-4-pentenoic acid derivatives?

A4: While 3-methyl-4-pentenoic acid itself is not typically used as a catalyst, its derivatives can be involved in catalytic reactions. For instance, the Ruthenium-catalyzed reaction of ethyl diazoacetate with crotyl sulfide (a derivative of 3-methyl-4-pentene) produces a mixture of anti- and syn-2-(ethylthio)-3-methyl-4-pentenoic acid ethyl ester. [] This reaction highlights the use of 3-methyl-4-pentene derivatives in organometallic chemistry and organic synthesis.

Q5: Is there research on the synthesis of specific stereoisomers of 3-methyl-4-pentenoic acid derivatives?

A5: Yes, research has focused on synthesizing specific stereoisomers of compounds related to 3-methyl-4-pentenoic acid. For example, diastereoselective synthesis of erythro- and threo-2-hydroxy-3-methyl-4-pentenoic acids has been achieved using the ester enolate Claisen rearrangement of 2-butenyl 2-hydroxyacetate. [] This level of control over stereochemistry is essential for applications where specific isomers are desired.

Q6: Has 3-methyl-4-pentenoic acid been used in the total synthesis of natural products?

A6: Yes, (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, a derivative of 3-methyl-4-pentenoic acid, has been used in the formal total synthesis of Taurospongin A. [] This highlights the potential of 3-methyl-4-pentenoic acid derivatives as building blocks in complex molecule synthesis.

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